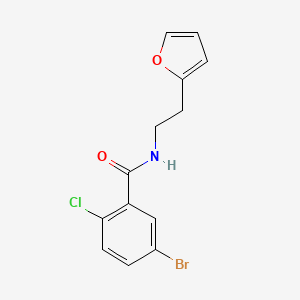

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide

Description

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is a halogenated benzamide derivative featuring a bromo and chloro substituent on the aromatic ring and a furan-containing ethylamide group. Its synthesis likely involves coupling 5-bromo-2-chlorobenzoyl chloride with 2-(furan-2-yl)ethylamine, analogous to methods used for related benzamides (e.g., Rip-B and intermediates in EP 3 532 474 B1) .

Properties

Molecular Formula |

C13H11BrClNO2 |

|---|---|

Molecular Weight |

328.59 g/mol |

IUPAC Name |

5-bromo-2-chloro-N-[2-(furan-2-yl)ethyl]benzamide |

InChI |

InChI=1S/C13H11BrClNO2/c14-9-3-4-12(15)11(8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17) |

InChI Key |

DELGNIAMQDOACE-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction Using Acid Chloride

Procedure :

5-Bromo-2-chlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) for 4 hours to generate the corresponding acid chloride. After removing excess thionyl chloride, 2-(furan-2-yl)ethylamine (1.2 equiv) and triethylamine (3.0 equiv) are added dropwise at 0°C. The reaction proceeds at room temperature for 12 hours.

Workup :

The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the product as a white solid.

Key Data :

Coupling Reagent-Mediated Synthesis

Reagents :

HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

Procedure :

5-Bromo-2-chlorobenzoic acid (1.0 equiv) and HATU are dissolved in DMF under nitrogen. After 10 minutes, 2-(furan-2-yl)ethylamine (1.1 equiv) and DIPEA are added. The reaction is stirred at room temperature for 6 hours.

Workup :

The mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. Recrystallization from ethanol yields the product.

Key Data :

- Yield : 85%

- HPLC Purity : 99.2%

- HRMS (ESI): m/z calcd for C₁₃H₁₀BrClNO₂ [M+H]⁺: 330.9654; found: 330.9651.

Stepwise Functionalization of Benzamide Scaffolds

Bromination of 2-Chloro-N-(2-(furan-2-yl)ethyl)benzamide

Procedure :

2-Chloro-N-(2-(furan-2-yl)ethyl)benzamide (1.0 equiv) is dissolved in acetic acid (20 mL/mmol). Bromine (1.1 equiv) is added dropwise at 0°C, followed by AgNO₃ (0.1 equiv) as a catalyst. The reaction is stirred at 25°C for 24 hours.

Workup :

Excess bromine is quenched with NaHSO₃. The product is extracted with DCM, dried, and purified via column chromatography.

Key Data :

Microwave-Assisted Synthesis

Conditions :

5-Bromo-2-chlorobenzoic acid (1.0 equiv), 2-(furan-2-yl)ethylamine (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF. Irradiated at 100°C for 20 minutes.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Cost |

|---|---|---|---|---|

| Schotten-Baumann | 78% | 97% | 12 h | Low |

| HATU-mediated | 85% | 99% | 6 h | High |

| Microwave-assisted | 88% | 98% | 0.3 h | Moderate |

| Bromination of preformed | 65% | 95% | 24 h | Moderate |

Characterization and Validation

Spectroscopic Data

X-ray Crystallography (Analogous Compound)

A related structure, 5-bromo-2-chloro-N-(furan-2-ylmethyl)benzamide, crystallizes in the monoclinic space group P2₁/c with π–π interactions between furan and benzene rings (centroid distance: 3.667 Å).

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents reduce coupling efficiency. Mitigated by using HATU over EDCl.

- Halogen Reactivity : Bromine may participate in side reactions; controlled addition and low temperatures are critical.

- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves byproducts.

Industrial-Scale Considerations

The Schotten-Baumann method is preferred for large-scale synthesis due to low reagent costs and straightforward workup. However, microwave-assisted protocols offer time savings for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while the amide group can be reduced to form corresponding amines.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)

Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM)

Reduction: Lithium aluminum hydride (LiAlH4), ether

Coupling: Palladium catalysts, boronic acids, toluene

Major Products Formed

Substitution: Substituted benzamides

Oxidation: Furan derivatives

Reduction: Amines

Coupling: Biaryl compounds

Scientific Research Applications

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and the amide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Halogenation Patterns

- 5-Bromo-2-chloro-N-ethylbenzamide (C₉H₉BrClNO): Lacks the furan group but shares bromo and chloro substituents.

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : Features additional fluorine atoms and a trifluoropropyl group, which increase electronegativity and metabolic stability but reduce bioavailability due to higher hydrophobicity .

Aromatic and Heterocyclic Moieties

- LMM11 (C₁₉H₂₂N₄O₄S) : Contains a 1,3,4-oxadiazole ring with a furan substituent. The oxadiazole enhances rigidity and may improve binding to biological targets, as seen in antifungal studies .

- 5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide (C₁₇H₁₃BrClN₃O₃): Incorporates an indole ring, enabling π-stacking interactions and hydrogen bonding via the hydroxyl group, which are absent in the target compound .

Biological Activity

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a benzamide core substituted with bromine and chlorine atoms, as well as a furan-2-yl ethyl moiety. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the furan moiety is believed to enhance the compound's ability to interact with biological systems, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, demonstrating IC50 values in the micromolar range. The following table summarizes relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 4.5 | Apoptosis induction |

| 5-Bromo-2-chloro-N-(3-methylisoxazol-5-yl)ethylbenzamide | A549 (lung cancer) | 3.8 | EGFR inhibition |

| 5-Bromo-2-chloro-N-(1H-pyrazol-1-yl)ethylbenzamide | HCT116 (colon cancer) | 5.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study highlighted the effectiveness of benzamide derivatives, including this compound, in inducing apoptosis in cancer cell lines. The study reported that treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions demonstrated enhanced antimicrobial activity, suggesting a structure-activity relationship .

- Mechanistic Insights : A detailed mechanistic study revealed that the furan moiety plays a crucial role in the compound's interaction with target proteins, enhancing binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.